3-(2,5-Dimethylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems can also be employed to streamline the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.
Comparison with Similar Compounds
Bupivacaine: A local anesthetic with a similar piperidine structure.
Icaridin: An insect repellent that shares the piperidine core.
Comparison: 3-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike bupivacaine, which is primarily used as an anesthetic, this compound has broader applications in research and industry. Compared to icaridin, it is less focused on practical applications like insect repellent and more on synthetic and pharmacological research.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11(2)13(8-10)12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |
InChI Key |
HEALJTLYBYMVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.